3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol
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Overview
Description
3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol This compound is characterized by the presence of a tetrahydronaphthalene moiety linked to a propanol group via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol typically involves the reaction of 2-aminotetralin with an appropriate propanol derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dioxane or water, at elevated temperatures (70-80°C) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems by inhibiting the reuptake of serotonin and norepinephrine, and possibly inducing their release . This action is similar to that of certain antidepressant drugs, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
2-Aminotetralin: A stimulant drug with a similar tetrahydronaphthalene structure.
1-Tetralol: Another compound with a tetrahydronaphthalene moiety, used in organic synthesis.
Uniqueness
3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol is unique due to its specific combination of a tetrahydronaphthalene moiety and a propanol group linked via an amino linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalen-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C13H19NO/c15-9-3-8-14-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-5,13-15H,3,6-10H2 |
InChI Key |
WRVWGOQIZQGQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NCCCO |
Origin of Product |
United States |
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